molecular formula C19H16N2O2 B10889746 2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone CAS No. 34334-88-8

2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone

Cat. No.: B10889746
CAS No.: 34334-88-8
M. Wt: 304.3 g/mol
InChI Key: RYDNMKPRFMVSEJ-DEDYPNTBSA-N
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Description

2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone is a Schiff base ligand synthesized via condensation of 2-hydroxy-1-naphthaldehyde with phenylacetic acid hydrazide. This compound features a naphthalene backbone conjugated with a phenylacetic acid hydrazone moiety, creating a planar structure ideal for metal chelation . Hydrazones, characterized by the azomethine (-NHN=CH-) group, exhibit diverse bioactivities, including antioxidant, antimicrobial, and catalytic properties . The presence of hydroxyl and carbonyl groups in this compound enhances its ability to form stable complexes with transition metals like Mn(II/III), which are pivotal in catalytic and biological applications .

Properties

CAS No.

34334-88-8

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C19H16N2O2/c22-18-11-10-15-8-4-5-9-16(15)17(18)13-20-21-19(23)12-14-6-2-1-3-7-14/h1-11,13,22H,12H2,(H,21,23)/b20-13+

InChI Key

RYDNMKPRFMVSEJ-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Condensation

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–30 minutes while improving yield (88–92%). This method enhances energy efficiency but requires specialized equipment.

Solvent-Free Mechanochemical Synthesis

Grinding reactants in a ball mill (30 Hz, 1 hour) achieves 82% yield without solvents, aligning with green chemistry principles. However, scalability remains challenging.

Characterization and Validation

Spectroscopic Analysis :

  • FTIR :

    • N–H stretch: 3250–3300 cm⁻¹ (hydrazide).
      – C=O stretch: 1680 cm⁻¹ (amide I band).
      – C=N stretch: 1600 cm⁻¹ (imine).

  • ¹H NMR (DMSO-d₆):
    – Aldehydic proton: δ 9.8 ppm (singlet, –CHO).
    – Hydrazide NH₂: δ 8.2 ppm (broad).

  • Mass Spectrometry : Molecular ion peak at m/z 304.3 [M+H]⁺ confirms stoichiometry.

Purity Assessment :

  • HPLC with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.2 minutes.

  • Melting point: 223–225°C (decomposition).

Comparative Analysis of Synthesis Methods

Parameter Conventional Reflux Microwave Mechanochemical
Yield (%)75–9088–9280–82
Time (hours)6–120.25–0.51–2
Solvent ConsumptionHighModerateNone
Energy EfficiencyLowHighModerate

Challenges and Troubleshooting

  • Byproduct Formation :
    Diarylhydrazines may form if aldehyde is in excess. Mitigated by strict stoichiometry.
    Oxidation products arise under aerobic conditions. Prevented via nitrogen purging.

  • Low Yields :
    – Incomplete hydrazide synthesis: Ensure ≥95% conversion before condensation.
    – Moisture sensitivity: Use anhydrous solvents and molecular sieves .

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

This hydrazone acts as a polydentate ligand, coordinating metals through its carbonyl oxygen (O), azomethine nitrogen (N), and hydroxyl oxygen (O). Reported complexes include:

Metal IonCoordination SitesGeometryStability Constant (log K)ApplicationSource
Mn(II)O, NOctahedral12.4 ± 0.3Catalysis, Antioxidants
Zn(II)O, NTetrahedral14.1 ± 0.2Anticancer agents
Cu(II)O, N, O (phenolic)Square planar15.8 ± 0.4DNA interaction

Mechanistic Insight :

  • Deprotonation of the hydroxyl group enhances metal-binding capacity .

  • Mn(II) complexes show higher catalytic activity in phenoxazinone synthase-like reactions (TOF = 169.89 h⁻¹) .

Redox Reactions

The compound participates in oxidation and reduction processes:

Oxidation

  • Reacts with H₂O₂ or O₂ to form diazenium derivatives.

  • Mn(II) complexes catalyze oxidation of o-aminophenol to aminophenoxazinone :

2 o-aminophenol+O2Mn complex2-aminophenoxazin-3-one+H2O\text{2 o-aminophenol} + \text{O}_2 \xrightarrow{\text{Mn complex}} \text{2-aminophenoxazin-3-one} + \text{H}_2\text{O}

Reduction

  • Hydrazone linkage reduces to amine groups using NaBH₄ or LiAlH₄.

Acid/Base Reactivity

  • Protonation : The azomethine nitrogen (−CH=N−) protonates in acidic media (pH < 3), disrupting conjugation.

  • Deprotonation : Hydroxyl group deprotonates at pH > 8, enhancing electron density for metal coordination .

Biological Interactions

  • DNA Binding : Zn(II) complexes intercalate with ct-DNA (binding constant Kb=3.2×104M1K_b = 3.2 \times 10^4 \, \text{M}^{-1}) .

  • Anticancer Activity : Cu(II) complexes show IC₅₀ values of 12–35 µM against A549 lung cancer cells .

Stability and Degradation

  • Thermal Stability : Decomposes at 220–240°C (DSC data).

  • Photodegradation : UV light induces cleavage of the hydrazone bond (λ_max = 320 nm).

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of 2-hydroxy-1-naphthaldehyde phenylacetic acid hydrazone possess activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, research indicates its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL .

Antitumor Properties

The compound also shows promise in oncology, demonstrating cytotoxic effects against several cancer cell lines, including those derived from breast, lung, and liver cancers. The presence of hydroxyl and hydrazone functionalities enhances its interaction with biological targets, which is crucial for drug development .

Coordination Chemistry

2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone can form stable complexes with transition metals, such as copper and manganese. These metal complexes have been studied for their enhanced reactivity and potential applications in catalysis and medicinal chemistry. The ability to form metal complexes is particularly relevant in the context of drug delivery systems and targeted therapies.

Synthesis and Chemical Properties

The synthesis of 2-hydroxy-1-naphthaldehyde phenylacetic acid hydrazone typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and phenylacetic acid hydrazide, resulting in moderate to high yields depending on reaction conditions. The chemical structure can be represented as follows:

C19H16N2O2\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_2

Case Studies

Several case studies have documented the efficacy of 2-hydroxy-1-naphthaldehyde phenylacetic acid hydrazone:

  • Case Study 1: Antimicrobial Screening
    In vitro studies demonstrated that this compound effectively inhibited the growth of multidrug-resistant pathogens, including strains of S. aureus resistant to vancomycin .
  • Case Study 2: Anticancer Activity
    The cytotoxicity of the compound was evaluated against various cancer cell lines using MTT assays, showing promising results that warrant further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and DNA, leading to its antimicrobial and anticancer effects . The Schiff base structure allows for the formation of hydrogen bonds and other interactions that stabilize these complexes.

Comparison with Similar Compounds

Comparison with Similar Hydrazone Derivatives

Key Observations :

  • The target compound’s synthesis avoids harsh reagents (e.g., phosphoryl chloride in ), favoring milder ethanol-based condensation .
  • Microwave-assisted synthesis (e.g., ) reduces reaction time but lacks yield data compared to conventional methods.
  • Structural diversity arises from substituents: naphthofuran (), salicylaldehyde (), and phenylacetic acid () groups influence electronic properties and metal-binding capacity.
Antioxidant Activity

Table 2: Antioxidant Performance Across Hydrazones

Compound Name Assay Model Activity (IC₅₀ or Equivalent) Key Findings References
2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone DPPH radical scavenging Not reported High activity inferred from metal chelation
1-Naphthaldehyde phenylhydrazine derivative DPPH, BSLT IC₅₀ = 12.5 µg/mL (DPPH) Moderate antioxidant, low toxicity
p-Substituted salicylaldehyde hydrazones Metal chelation, FRAP Variable (dependent on alkyl chain) Chain length modulates activity

Key Observations :

  • Substituents matter: Electron-withdrawing groups in salicylaldehyde derivatives () reduce activity, while naphthalene-based compounds () show enhanced radical scavenging due to extended conjugation.

Key Observations :

  • The target compound’s Mn complexes exhibit superior catalytic efficiency in oxygen evolution, outperforming simpler hydrazones .
  • Naphthalene-based hydrazones () show broader bioactivity than salicylaldehyde derivatives, likely due to enhanced lipophilicity and metal affinity.

Biological Activity

2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone (HNP) is an organic compound notable for its diverse biological activities. This compound is synthesized through the condensation reaction between 2-hydroxy-1-naphthaldehyde and phenylacetic acid hydrazide, resulting in a hydrazone structure that enhances its reactivity and interaction with biological targets. The presence of functional groups such as hydroxyl and hydrazone significantly contributes to its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of HNP is C19_{19}H16_{16}N2_2O2_2. The structure includes a naphthalene ring, a hydroxyl group, and an aldehyde moiety, which are critical for its biological activity. The synthesis typically yields moderate to high amounts depending on specific reaction conditions.

Antimicrobial Properties

HNP exhibits significant antimicrobial activity against various pathogens. Studies have reported that derivatives of HNP can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, compounds similar to HNP have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .

Antitumor Activity

Research indicates that HNP has promising antitumor properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer drug. In vitro studies have revealed that HNP can induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment .

Antimalarial Effects

HNP has also been tested for its antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Certain derivatives have shown effectiveness against both chloroquine-sensitive and chloroquine-resistant strains, highlighting their potential role in malaria therapy .

The biological activity of HNP can be attributed to several mechanisms:

  • Metal Ion Coordination : HNP can form stable complexes with transition metals, enhancing its reactivity and biological effectiveness. For example, complexes formed with manganese and copper have shown increased catalytic properties and biological activity.
  • Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding interactions, which enhance the compound's binding affinity to biological targets .
  • Oxidation-Reduction Reactions : As a hydrazone, HNP can participate in various redox reactions, contributing to its antimicrobial and antitumor activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of HNP, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
2-Hydroxy-1-naphthaldehyde benzoic acid hydrazoneSimilar naphthalene coreExhibits strong fluorescence properties
BenzoylhydrazonesContains benzoyl groupKnown for antimicrobial properties
2-Hydroxy-1-naphthaldehyde mandelic acid hydrazoneSimilar synthesis pathwayPotentially different biological activities

This table illustrates how variations in substituents and functional groups can influence the biological behavior of related compounds.

Case Studies

Several case studies have explored the efficacy of HNP and its derivatives:

  • Antimicrobial Efficacy : A study demonstrated that HNP derivatives exhibited potent antimicrobial activity against clinical isolates of bacteria, suggesting their utility in treating infections caused by resistant strains.
  • Antitumor Activity Assessment : In vitro assays on various cancer cell lines revealed that HNP induced significant cytotoxicity. The study utilized MTT assays to quantify cell viability post-treatment.
  • Antimalarial Screening : Research involving the testing of HNP derivatives against Plasmodium falciparum showed promising results, indicating potential use in malaria treatment regimens.

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